molecular formula C21H23ClN4O4 B11081325 (3-Chloro-4-methoxyphenyl){4-[3-(cyclopropylamino)-4-nitrophenyl]piperazin-1-yl}methanone

(3-Chloro-4-methoxyphenyl){4-[3-(cyclopropylamino)-4-nitrophenyl]piperazin-1-yl}methanone

Cat. No.: B11081325
M. Wt: 430.9 g/mol
InChI Key: AXQNUMMWPRGSLS-UHFFFAOYSA-N
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Description

(3-Chloro-4-methoxyphenyl){4-[3-(cyclopropylamino)-4-nitrophenyl]piperazin-1-yl}methanone is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a chloro-methoxyphenyl group, a cyclopropylamino group, and a nitrophenyl-piperazinyl group. The combination of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chloro-4-methoxyphenyl){4-[3-(cyclopropylamino)-4-nitrophenyl]piperazin-1-yl}methanone typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Nitration: Introduction of the nitro group into the aromatic ring.

    Amination: Formation of the cyclopropylamino group.

    Piperazine Coupling: Coupling of the piperazine ring with the aromatic intermediates.

    Methanone Formation: Introduction of the methanone group.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic processes are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3-Chloro-4-methoxyphenyl){4-[3-(cyclopropylamino)-4-nitrophenyl]piperazin-1-yl}methanone undergoes various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of nitro groups to amines.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst or sodium borohydride (NaBH4).

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or nucleophiles like sodium methoxide (NaOCH3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while oxidation of the methoxy group can produce aldehydes or carboxylic acids.

Scientific Research Applications

(3-Chloro-4-methoxyphenyl){4-[3-(cyclopropylamino)-4-nitrophenyl]piperazin-1-yl}methanone has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Chloro-4-methoxyphenyl){4-[3-(cyclopropylamino)-4-nitrophenyl]piperazin-1-yl}methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    (3-Chloro-4-methoxyphenyl)methanone: Lacks the piperazine and cyclopropylamino groups.

    4-(3-Cyclopropylamino-4-nitrophenyl)piperazine: Lacks the chloro-methoxyphenyl group.

Uniqueness

The uniqueness of (3-Chloro-4-methoxyphenyl){4-[3-(cyclopropylamino)-4-nitrophenyl]piperazin-1-yl}methanone lies in its combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C21H23ClN4O4

Molecular Weight

430.9 g/mol

IUPAC Name

(3-chloro-4-methoxyphenyl)-[4-[3-(cyclopropylamino)-4-nitrophenyl]piperazin-1-yl]methanone

InChI

InChI=1S/C21H23ClN4O4/c1-30-20-7-2-14(12-17(20)22)21(27)25-10-8-24(9-11-25)16-5-6-19(26(28)29)18(13-16)23-15-3-4-15/h2,5-7,12-13,15,23H,3-4,8-11H2,1H3

InChI Key

AXQNUMMWPRGSLS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=CC(=C(C=C3)[N+](=O)[O-])NC4CC4)Cl

Origin of Product

United States

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